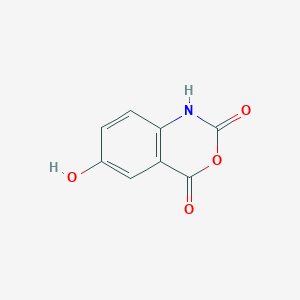
2-(4-苄基哌嗪-1-基)-6-氟苯甲醛
描述
The compound “2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of chemical structure found in a variety of pharmaceuticals and recreational drugs . The benzylpiperazine moiety is attached to a fluorobenzaldehyde group, which is a type of aromatic aldehyde with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylpiperazine moiety and a fluorobenzaldehyde group. The benzylpiperazine moiety consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a benzyl group (a benzene ring attached to a CH2 group). The fluorobenzaldehyde group consists of a benzene ring with a fluorine atom and an aldehyde group (-CHO) attached .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The piperazine ring can also participate in various reactions, particularly if one of the nitrogen atoms is not substituted .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the basic piperazine ring could impact its solubility in different solvents. The fluorine atom could also influence its chemical stability and reactivity .科学研究应用
抗菌活性
与2-(4-苄基哌嗪-1-基)-6-氟苯甲醛相似的化合物已被合成并测试其抗菌性能。例如,4-苄基哌嗪衍生物已显示出对各种微生物菌株的有效性 .
治疗应用
哌嗪的衍生物,它是所讨论化合物的结构的一部分,已被研究其潜在的治疗应用。这些研究侧重于独特的化学结构及其与生物系统的相互作用.
分子对接和生物潜力
已对类似化合物进行分子对接研究,以了解它们与生物靶标的相互作用。这些研究有助于预测生物活性及潜在的治疗用途 .
安全和危害
The safety and hazards associated with this compound would depend on its specific biological activity. Many benzylpiperazine derivatives have psychoactive effects and can be potentially harmful if misused . Additionally, the compound could potentially be hazardous to handle due to the reactivity of the aldehyde group.
作用机制
Mode of Action
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde interacts with its targets, CAI and CAII, by fitting nicely in the active site of these enzymes . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of CAI and CAII, thus affecting the reversible hydration reaction of CO2 .
Biochemical Pathways
The inhibition of CAI and CAII by 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde affects the reversible hydration reaction of CO2 . This reaction is crucial for many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs . Therefore, the compound’s action can have downstream effects on these physiological functions.
Result of Action
The result of the action of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is the inhibition of CAI and CAII . This inhibition affects the reversible hydration reaction of CO2, leading to potential changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
生化分析
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase enzymes, inhibiting their activity and affecting the hydration reaction of carbon dioxide . Additionally, it has been observed to bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses .
Cellular Effects
The effects of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of carbonic anhydrase enzymes, leading to changes in pH regulation and ion transport within cells . Furthermore, it can modulate the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as carbonic anhydrase, inhibiting their catalytic activity . This binding interaction involves coordination with the zinc ion present in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, this compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on carbonic anhydrase enzymes over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde vary with different dosages in animal models. At lower doses, this compound exhibits significant inhibitory effects on carbonic anhydrase activity, leading to physiological changes such as altered pH regulation and ion transport . At higher doses, it may induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit carbonic anhydrase enzymes, affecting the hydration reaction of carbon dioxide and altering metabolic flux . Additionally, this compound can influence the levels of specific metabolites, such as bicarbonate ions, by modulating enzyme activity . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by transporter proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution and availability for biochemical reactions.
Subcellular Localization
The subcellular localization of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the cytoplasm or nucleus, where it interacts with enzymes and receptor proteins . These localization patterns influence the compound’s ability to modulate cellular processes and biochemical reactions.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQUOAVDCIQLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571033 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159944-64-6 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
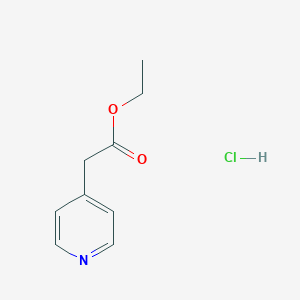
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
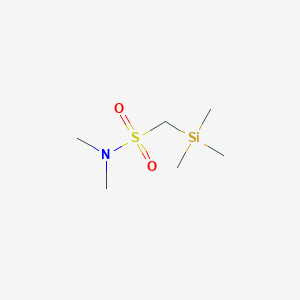
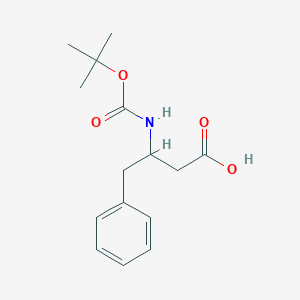
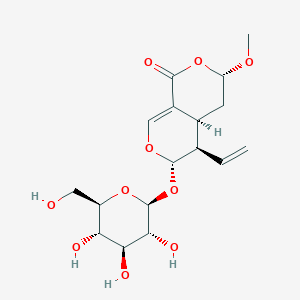
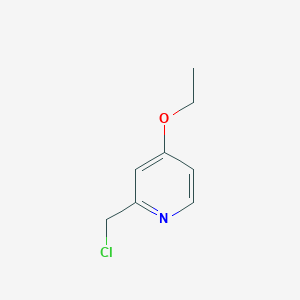


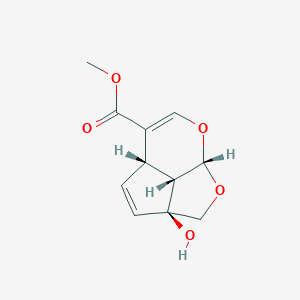
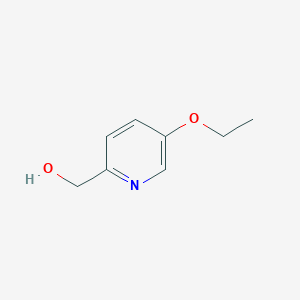
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

